molecular formula C6H8F2O2 B6163735 (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1773508-02-3

(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B6163735
CAS No.: 1773508-02-3
M. Wt: 150.1
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Description

(1R,3R)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid: is a fluorinated cyclobutane derivative with a carboxylic acid functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclobutane derivatives.

  • Fluorination: difluorocarbene intermediates.

  • Carboxylation: The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide .

Industrial Production Methods:

  • Batch Processes: Large-scale synthesis may involve batch processes with controlled reaction conditions to ensure product purity and yield.

  • Continuous Flow Chemistry: This method can be employed for efficient and scalable production, offering better control over reaction parameters.

Chemical Reactions Analysis

(1R,3R)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid: undergoes various types of reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

  • Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Esters and Amides: From oxidation reactions.

  • Alcohols and Aldehydes: From reduction reactions.

  • Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the production of agrochemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1R,3R)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

(1R,3R)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid: can be compared to other fluorinated cyclobutanes and carboxylic acids:

  • Similar Compounds: Cyclobutane-1-carboxylic acid, difluoromethylcyclopropane-1-carboxylic acid, and trifluoromethylcyclobutane-1-carboxylic acid.

  • Uniqueness: The presence of the difluoromethyl group imparts unique chemical and physical properties, such as increased stability and reactivity compared to non-fluorinated analogs.

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and utilization.

Properties

CAS No.

1773508-02-3

Molecular Formula

C6H8F2O2

Molecular Weight

150.1

Purity

95

Origin of Product

United States

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